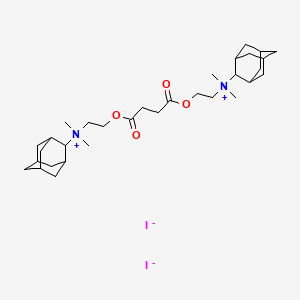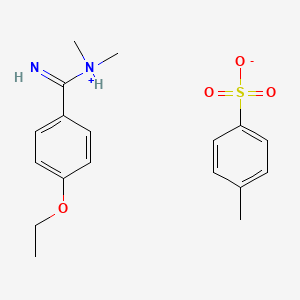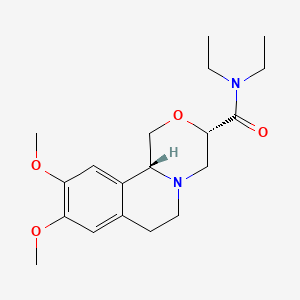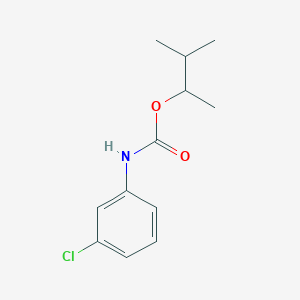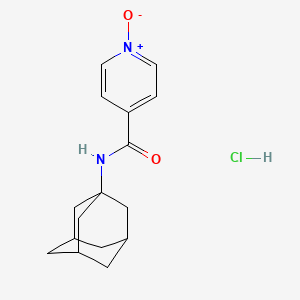
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexanamine, where the amine group is substituted with a 2,2-dimethoxy-1-methylethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine typically involves the reaction of cyclohexanamine with 2,2-dimethoxypropane under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently stabilized by the methoxy groups.
Reaction Conditions:
Reagents: Cyclohexanamine, 2,2-dimethoxypropane
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and catalysts but utilizes automated systems to maintain optimal conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexanamine.
Substitution: Formation of substituted cyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-dimethyl-1,2-cyclohexanediamine
- N,N-dimethylethylenediamine
- N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine
Uniqueness
N-(2,2-dimethoxy-1-methylethylidene)cyclohexaneamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the 2,2-dimethoxy-1-methylethylidene group enhances its stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N-cyclohexyl-1,1-dimethoxypropan-2-imine |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13-2)14-3)12-10-7-5-4-6-8-10/h10-11H,4-8H2,1-3H3 |
Clave InChI |
RZMKHVCHWZWIMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1CCCCC1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



